molecular formula C12H9FN2OS B11689012 4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide

4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide

Cat. No.: B11689012
M. Wt: 248.28 g/mol
InChI Key: ZASXCHKYKFFZFA-RIYZIHGNSA-N
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Description

4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom on the benzene ring and a thiophene ring attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like amines or hydrazines.

    Substitution: Substituted benzohydrazides with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its nonlinear optical properties and potential use in optoelectronic devices.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide
  • 4-Fluoro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide
  • 4-Fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H9FN2OS

Molecular Weight

248.28 g/mol

IUPAC Name

4-fluoro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H9FN2OS/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

ZASXCHKYKFFZFA-RIYZIHGNSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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